![molecular formula C21H23N3O B11634801 N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11634801.png)

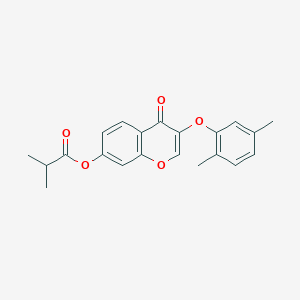

N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[3-(diméthylamino)propyl]-2-phénylquinoléine-4-carboxamide est un composé organique synthétique caractérisé par sa structure complexe, qui comprend un noyau quinoléique, un groupe phényle et une chaîne latérale diméthylaminopropyl.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de N-[3-(diméthylamino)propyl]-2-phénylquinoléine-4-carboxamide implique généralement plusieurs étapes :

Formation du noyau quinoléique : Le noyau quinoléique peut être synthétisé par la synthèse de Skraup, qui implique la condensation de l’aniline avec du glycérol en présence d’acide sulfurique et d’un agent oxydant tel que le nitrobenzène.

Introduction du groupe phényle : Le groupe phényle peut être introduit par une réaction d’acylation de Friedel-Crafts, où la quinoléine est mise en réaction avec du chlorure de benzoyle en présence d’un catalyseur acide de Lewis tel que le chlorure d’aluminium.

Fixation de la chaîne latérale diméthylaminopropyl : L’étape finale implique la réaction du produit intermédiaire avec la 3-(diméthylamino)propylamine dans des conditions basiques pour former le carboxamide souhaité.

Méthodes de production industrielle

La production industrielle de ce composé suivrait probablement des voies de synthèse similaires, mais à plus grande échelle, en utilisant des réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L’utilisation de systèmes automatisés pour l’ajout de réactifs et l’isolement des produits améliorerait l’efficacité et la sécurité.

Analyse Des Réactions Chimiques

Types de réactions

N-[3-(diméthylamino)propyl]-2-phénylquinoléine-4-carboxamide peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents tels que le permanganate de potassium ou le trioxyde de chrome, ce qui peut entraîner la formation de N-oxydes de quinoléine.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l’hydrogène gazeux en présence d’un catalyseur de palladium, ce qui peut réduire le cycle quinoléique ou le groupe carboxamide.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe diméthylamino, en utilisant des réactifs tels que les halogénoalcanes.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en conditions acides ou neutres.

Réduction : Hydrogène gazeux avec du palladium sur carbone comme catalyseur.

Substitution : Halogénoalcanes en présence d’une base telle que l’hydrure de sodium.

Principaux produits

Oxydation : N-oxydes de quinoléine.

Réduction : Dérivés quinoléiques réduits.

Substitution : Dérivés alkylés du composé d’origine.

Applications scientifiques

Chimie

En chimie, N-[3-(diméthylamino)propyl]-2-phénylquinoléine-4-carboxamide est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet d’explorer de nouvelles voies réactionnelles et de développer de nouveaux matériaux.

Biologie

En recherche biologique, ce composé peut être utilisé comme une sonde pour étudier les interactions entre les petites molécules et les macromolécules biologiques. Sa capacité à interagir avec les protéines et les acides nucléiques en fait un élément précieux pour l’étude des voies biochimiques.

Médecine

En médecine, N-[3-(diméthylamino)propyl]-2-phénylquinoléine-4-carboxamide a un potentiel en tant qu’agent thérapeutique. Sa structure suggère qu’il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de médicaments, en particulier dans le traitement des maladies touchant le système nerveux central.

Industrie

Dans l’industrie, ce composé peut être utilisé dans le développement de matériaux de pointe, tels que les polymères et les revêtements, en raison de sa stabilité chimique et de sa réactivité. Il peut également trouver des applications dans la production de colorants et de pigments.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins and nucleic acids makes it valuable in the study of biochemical pathways.

Medicine

Medically, this compound has potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving the central nervous system.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity. It may also find applications in the production of dyes and pigments.

Mécanisme D'action

Le mécanisme d’action de N-[3-(diméthylamino)propyl]-2-phénylquinoléine-4-carboxamide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. La chaîne latérale diméthylaminopropyl peut faciliter la liaison aux sites actifs, tandis que le noyau quinoléique peut participer à des interactions π-π avec les résidus aromatiques. Ce double mécanisme d’interaction permet au composé de moduler l’activité de ses cibles, ce qui peut conduire à des effets thérapeutiques.

Comparaison Avec Des Composés Similaires

Composés similaires

N-[3-(diméthylamino)propyl]méthacrylamide : Structure similaire, mais sans le noyau quinoléique.

2-Phénylquinoléine-4-carboxamide : Similaire, mais sans la chaîne latérale diméthylaminopropyl.

N-[3-(diméthylamino)propyl]benzamide : Similaire, mais avec un benzamide au lieu d’un noyau quinoléique.

Unicité

N-[3-(diméthylamino)propyl]-2-phénylquinoléine-4-carboxamide est unique en raison de la combinaison de son noyau quinoléique, de son groupe phényle et de sa chaîne latérale diméthylaminopropyl. Cette combinaison offre un ensemble distinct de propriétés chimiques, ce qui la rend polyvalente pour diverses applications dans la recherche et l’industrie.

Propriétés

Formule moléculaire |

C21H23N3O |

|---|---|

Poids moléculaire |

333.4 g/mol |

Nom IUPAC |

N-[3-(dimethylamino)propyl]-2-phenylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H23N3O/c1-24(2)14-8-13-22-21(25)18-15-20(16-9-4-3-5-10-16)23-19-12-7-6-11-17(18)19/h3-7,9-12,15H,8,13-14H2,1-2H3,(H,22,25) |

Clé InChI |

HZXOVCBKJUESLO-UHFFFAOYSA-N |

SMILES canonique |

CN(C)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-benzyl-2-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11634730.png)

![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-{[3-(morpholin-4-yl)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634731.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634732.png)

![Ethyl 2-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate](/img/structure/B11634740.png)

![2-[(3-methoxypropyl)amino]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634741.png)

![methyl 2-[3-hydroxy-2-oxo-5-(3-phenoxyphenyl)-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11634746.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11634760.png)

![(6Z)-6-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11634773.png)

![2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylprop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11634774.png)

![5-(4-chlorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11634790.png)

![7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11634802.png)